molecular formula C12H9ClFNO B1318590 3-Chloro-2-(4-fluorophenoxy)aniline CAS No. 937604-55-2

3-Chloro-2-(4-fluorophenoxy)aniline

Cat. No. B1318590
CAS RN: 937604-55-2
M. Wt: 237.66 g/mol
InChI Key: GUAJNBQLVDBZSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-2-(4-fluorophenoxy)aniline is a chemical compound with the molecular formula C12H9ClFNO and a molecular weight of 237.66 . It is typically used for research purposes .


Molecular Structure Analysis

The InChI code for 3-Chloro-2-(4-fluorophenoxy)aniline is 1S/C12H9ClFNO/c13-11-7-9(15)3-6-12(11)16-10-4-1-8(14)2-5-10/h1-7H,15H2 . This code provides a specific representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

3-Chloro-2-(4-fluorophenoxy)aniline is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the searched resources.

Scientific Research Applications

Synthesis Methods and Applications

  • Synthesis Approach : A practical process for synthesizing 3-chloro-4-(3-fluorobenzyloxy)aniline, a related compound, was developed using readily available materials, featuring high yields and low waste burden, making it suitable for industrial production (Zhang Qingwen, 2011).

  • Pharmaceutical Importance : Computational analysis of 3-chloro-4-fluoro-aniline showed its significance in pharmaceutical applications due to its unique properties. This study used density functional theory to predict complex aniline precursors' structural and spectroscopic properties (M. Aziz, S Nadeem, M. Anwar, 2018).

  • Catalytic Oxidation : Fe3O4 nanoparticles were used as catalysts for the catalytic oxidation of aniline compounds. This study showed that these nanoparticles effectively removed aniline from solutions, indicating a potential application in water treatment or environmental remediation (Shengxiao Zhang et al., 2009).

Molecular and Computational Studies

  • Docking and QSAR Studies : Docking and quantitative structure–activity relationship studies were performed on derivatives of this compound as c-Met kinase inhibitors. The study provided insights into the molecular features contributing to high inhibitory activity (Julio Caballero et al., 2011).

  • Vibrational Analysis and Nonlinear Optical Investigations : Detailed investigations on the linear and nonlinear optical properties of 3‑chloro 4-fluoro aniline were carried out, revealing its potential for optical limiting applications and suitability as therapeutic agents for anti-inflammation and anti-cancer activities (Merin K George et al., 2021).

  • Adsorption Studies : The adsorption of chloro derivatives of aniline on halloysite adsorbents was studied, which is relevant in the context of environmental pollution and wastewater treatment. This study highlights the use of these compounds in analyzing adsorption properties (P. Słomkiewicz et al., 2017).

Environmental and Safety Studies

  • Photochemical Behavior in Aqueous Solutions : A study on the photochemical behavior of halogenoanilines, including chloro derivatives in water, provides insights into the environmental impact and degradation pathways of these compounds (K. Othmen, P. Boule, 2000).

  • Genotoxic Impurity Determination : A method was developed for determining genotoxic impurity in lapatinib ditosylate, including 3- chloro-4-( 3- fluorobenzyloxy)- aniline. This highlights the compound's relevance in ensuring pharmaceutical safety and purity (Chen Jian-dong et al., 2015).

Safety and Hazards

This compound is considered hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It should be handled with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .

Mechanism of Action

Mode of Action

Similar compounds have been known to inhibit enzyme activity or uncouple oxidative phosphorylation in mitochondria . The exact interaction of 3-Chloro-2-(4-fluorophenoxy)aniline with its targets and the resulting changes are subjects of ongoing research.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Chloro-2-(4-fluorophenoxy)aniline . These factors can include pH, temperature, presence of other molecules, and specific conditions within the cellular environment.

properties

IUPAC Name

3-chloro-2-(4-fluorophenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFNO/c13-10-2-1-3-11(15)12(10)16-9-6-4-8(14)5-7-9/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUAJNBQLVDBZSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OC2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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